![molecular formula C21H26O2 B8749346 Pregna-1,4,16-triene-3,20-dione CAS No. 75863-26-2](/img/structure/B8749346.png)
Pregna-1,4,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pregna-1,4,16-triene-3,20-dione” is a unique chemical compound with the linear formula C21H26O2 . It is a precursor for the synthesis of corticosteroids in the industry .
Synthesis Analysis
The synthesis of “Pregna-1,4,16-triene-3,20-dione” is achieved via the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and 9-OHPDC-M respectively reached 9.86 g L −1 and 1.27 g L −1 in about 6 days and the total mole yield was more than 85.9% .Molecular Structure Analysis
The molecular structure of “Pregna-1,4,16-triene-3,20-dione” is represented by the SMILES stringC[C@@]1(C=C2)C@([H])C@([H])[C@@]4([H])[C@@]3(C)C(C(C)=O)=CC4
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Pregna-1,4,16-triene-3,20-dione” include hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .Physical And Chemical Properties Analysis
“Pregna-1,4,16-triene-3,20-dione” is a 3-keto steroid with fluorescent properties that make it useful as a probe for steroid-protein interactions .properties
CAS RN |
75863-26-2 |
---|---|
Product Name |
Pregna-1,4,16-triene-3,20-dione |
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8,10,12,16,18-19H,4-5,7,9,11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 |
InChI Key |
CYHIWWJMJIAQOW-RKFFNLMFSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.